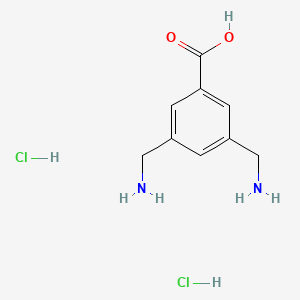

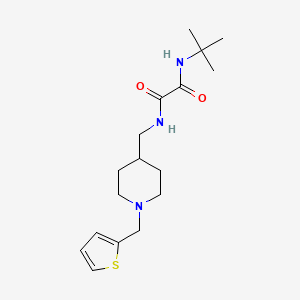

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate

カタログ番号 B2640833

CAS番号:

315715-18-5

分子量: 390.366

InChIキー: JIMYXRSKKMPFRV-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is a chemical compound that belongs to the class of coumarin derivatives. It has attracted a lot of attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

科学的研究の応用

Synthesis and Structure Studies

- The compound has been used in the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions. These complexes have been characterized by various spectral analysis techniques (Budzisz, Małecka, & Nawrot, 2004).

Antibacterial Effects

- Derivatives of the compound have been synthesized and shown to have significant antibacterial activity. Research has focused on developing novel organic compounds that exhibit high levels of antibacterial activity (Behrami & Dobroshi, 2019).

Bio-Evaluation for Medical Applications

- Novel derivatives of the compound have been synthesized and screened for potential antimicrobial, antifungal, and antimalarial activities (Shah, Patel, Rajani, & Karia, 2016).

Cytotoxic Activities

- Studies have identified cytotoxic flavonol glycosides from certain plants that include derivatives of this compound, showing potential for cancer treatment research (Hussein et al., 2005).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate involves the condensation of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ol with 4-fluorobenzoic acid in the presence of a coupling agent such as DCC or EDC. The resulting intermediate is then esterified with an alcohol such as methanol or ethanol to yield the final product.", "Starting Materials": [ "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ol", "4-fluorobenzoic acid", "coupling agent (DCC or EDC)", "alcohol (methanol or ethanol)" ], "Reaction": [ "Step 1: Dissolve 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ol and 4-fluorobenzoic acid in a suitable solvent such as dichloromethane or chloroform.", "Step 2: Add a coupling agent such as DCC or EDC to the reaction mixture and stir at room temperature for several hours.", "Step 3: Remove the dicyclohexylurea precipitate by filtration and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting intermediate in a suitable alcohol such as methanol or ethanol.", "Step 5: Add a catalytic amount of acid such as sulfuric acid or p-toluenesulfonic acid and stir at room temperature for several hours.", "Step 6: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization." ] } | |

CAS番号 |

315715-18-5 |

分子式 |

C23H15FO5 |

分子量 |

390.366 |

IUPAC名 |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 4-fluorobenzoate |

InChI |

InChI=1S/C23H15FO5/c1-27-20-5-3-2-4-17(20)19-13-28-21-12-16(10-11-18(21)22(19)25)29-23(26)14-6-8-15(24)9-7-14/h2-13H,1H3 |

InChIキー |

JIMYXRSKKMPFRV-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![1-(4-chlorophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2640751.png)

![3-[(2,4-Difluorophenyl)formamido]propanoic acid](/img/structure/B2640756.png)

![N-[3-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2640758.png)

![2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B2640762.png)

![Ethyl 5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2640765.png)

![N'-(2-cyanophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2640767.png)

![tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2640768.png)